molecular formula C10H19NO5 B1181194 Boc-N-Me-D-Thr-OH CAS No. 170872-87-4

Boc-N-Me-D-Thr-OH

Cat. No.: B1181194
CAS No.: 170872-87-4
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-Thr-OH (CAS: 170872-87-4) is a chemically modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl group on the nitrogen (N-methylation), and a D-threonine backbone with a hydroxyl group at the β-position. This configuration enhances its stability during solid-phase peptide synthesis (SPPS) and reduces racemization risks. The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions, while the N-methylation improves metabolic stability in drug candidates .

Properties

IUPAC Name

3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZARPGSOCYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Reactivity and Protection Strategies

  • Boc-N-Me-D-Thr-OH : The unprotected β-OH group allows further functionalization (e.g., glycosylation) but requires careful handling to avoid side reactions during SPPS. Its N-methylation reduces hydrogen-bonding capacity, impacting peptide secondary structures .
  • Boc-D-Thr(tBu)-OH : The tert-butyl group stabilizes the β-OH against oxidation and acidic conditions, making it suitable for prolonged storage. However, bulkier protection may hinder coupling efficiency in peptide chains .
  • Boc-MeThr(Bzl)-OH: Benzyl protection enhances stability but necessitates hydrogenolysis for deprotection, limiting compatibility with catalysts like Pd in certain workflows .

Solubility and Handling

  • Boc-N-Me-Val-OH exhibits superior solubility in DMSO (100 mg/mL) due to its non-polar side chain, whereas this compound requires sonication and heating for dissolution, as seen in related compounds like Boc-D-Thr-OH (stored at -80°C to prevent degradation) .
  • Boc-N-Me-D-Tyr-OH’s phenolic hydroxyl group increases hydrophilicity but may introduce steric hindrance in peptide folding .

Application-Specific Performance

Research Findings and Case Studies

  • Antimicrobial Peptides : this compound was incorporated into a glycopeptide scaffold, showing 3× higher stability in serum compared to L-threonine analogues due to N-methylation .
  • Catalytic Efficiency : Coupling reactions using Boc-N-Me-Val-OH achieved 85% yield in DMSO, whereas this compound required polar aprotic solvents (e.g., DMF) for comparable yields .
  • Hydrogen-Bonding Impact: Peptides containing this compound exhibited reduced α-helix formation (15% vs. 40% in non-methylated analogues), as confirmed by circular dichroism studies .

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